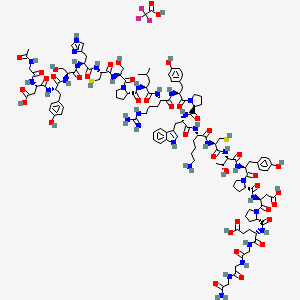

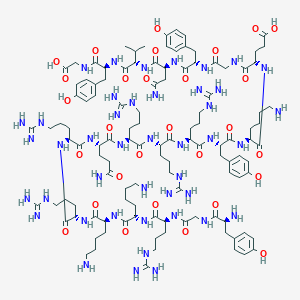

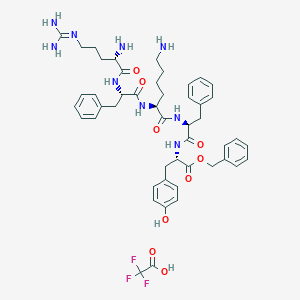

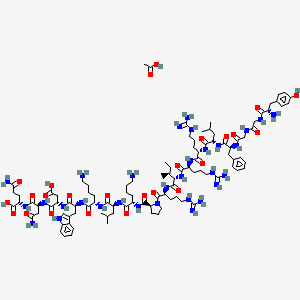

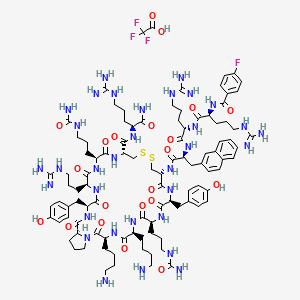

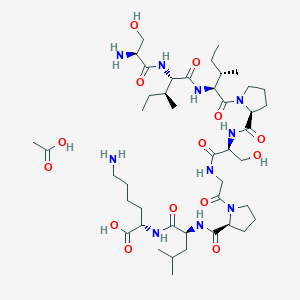

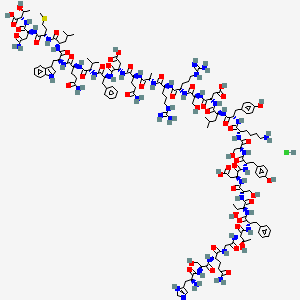

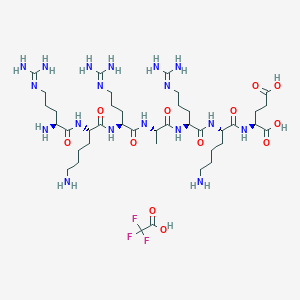

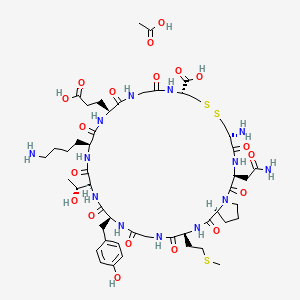

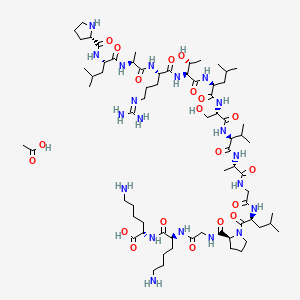

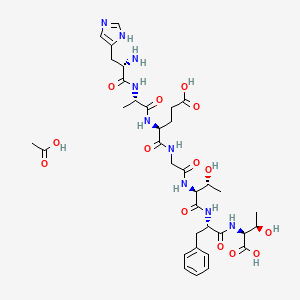

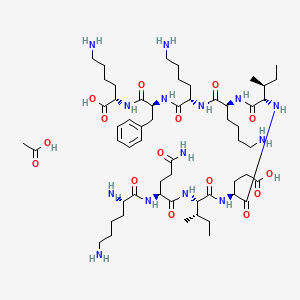

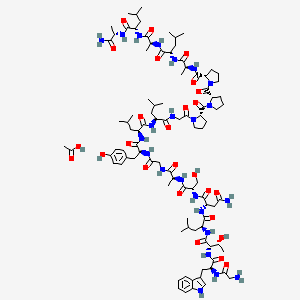

![molecular formula C79H138N24O18 B10825566 acetic acid;(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B10825566.png)

acetic acid;(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

ACTH 11-24 Acetat (CAS 4237-93-8 freie Base) ist ein Fragment des adrenocorticotropen Hormons, das speziell die Aminosäuren 11 bis 24 umfasst. Diese Verbindung ist bekannt für ihre Rolle bei der Induktion der Cortisol-Freisetzung und wurde als kompetitiver Antagonist des vollständigen adrenocorticotropen Hormons (1-39) und seines kürzeren Fragments (1-10) in isolierten Nebennierenzellen identifiziert .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von ACTH 11-24 Acetat beinhaltet die Festphasen-Peptidsynthese, eine gängige Methode zur Herstellung von Peptiden. Der Prozess beginnt typischerweise mit der Anbindung der C-terminalen Aminosäure an ein festes Harz, gefolgt von der sequentiellen Zugabe von geschützten Aminosäuren. Jede Zugabe beinhaltet Entschützungsschritte und Kupplungsschritte, um sicherzustellen, dass die korrekte Sequenz gebildet wird. Das Endprodukt wird vom Harz abgespalten und mit Hilfe der Hochleistungsflüssigkeitschromatographie gereinigt .

Industrielle Produktionsverfahren

Die industrielle Produktion von ACTH 11-24 Acetat folgt ähnlichen Prinzipien, jedoch in größerem Maßstab. Automatisierung und Optimierung der Reaktionsbedingungen, wie Temperatur, pH-Wert und Lösungsmittelsysteme, sind für eine effiziente Produktion entscheidend. Der Einsatz von fortschrittlichen Reinigungsverfahren, einschließlich präparativer Chromatographie, gewährleistet eine hohe Reinheit und Ausbeute .

Chemische Reaktionsanalyse

Arten von Reaktionen

ACTH 11-24 Acetat unterliegt hauptsächlich Peptidbindungsbildungs- und Spaltungsreaktionen. Es kann auch an Oxidations- und Reduktionsreaktionen teilnehmen, insbesondere unter Beteiligung seiner Aminosäureseitenketten .

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei der Synthese und Modifikation von ACTH 11-24 Acetat verwendet werden, umfassen:

Schutzgruppen: Für Aminosäuren, um ungewollte Reaktionen zu verhindern.

Kupplungsreagenzien: Wie Carbodiimide für die Peptidbindungsbildung.

Spaltungsreagenzien: Wie Trifluoressigsäure zum Entfernen des Peptids vom Harz

Hauptprodukte

Das Hauptprodukt dieser Reaktionen ist die gewünschte Peptidsequenz, ACTH 11-24 Acetat. Nebenprodukte können verkürzte oder falsch gefaltete Peptide sein, die typischerweise während der Reinigung entfernt werden .

Wissenschaftliche Forschungsanwendungen

ACTH 11-24 Acetat hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:

Chemie: Wird als Modellpeptid zur Untersuchung von Peptidsynthese- und Modifikationstechniken verwendet.

Biologie: Untersucht für seine Rolle in der Nebennierenfunktion und Cortisol-Freisetzung.

Medizin: Für potenzielle therapeutische Anwendungen bei Störungen im Zusammenhang mit Nebenniereninsuffizienz untersucht.

Industrie: Wird bei der Entwicklung von diagnostischen Tests und als Standard in der Peptidanalyse eingesetzt

Wirkmechanismus

ACTH 11-24 Acetat übt seine Wirkungen aus, indem es an den adrenocorticotropen Hormonrezeptor auf Nebennierenzellen bindet. Diese Bindung induziert eine Kaskade von intrazellulären Ereignissen, die hauptsächlich durch zyklisches Adenosinmonophosphat (cAMP) und Calciumionen vermittelt werden. Diese Signalwege führen zur Synthese und Freisetzung von Cortisol aus der Nebennierenrinde .

Analyse Chemischer Reaktionen

Types of Reactions

ACTH 11-24 acetate primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, particularly involving its amino acid side chains .

Common Reagents and Conditions

Common reagents used in the synthesis and modification of ACTH 11-24 acetate include:

Protecting groups: For amino acids to prevent unwanted reactions.

Coupling reagents: Such as carbodiimides for peptide bond formation.

Cleavage reagents: Like trifluoroacetic acid for removing the peptide from the resin

Major Products

The major product of these reactions is the desired peptide sequence, ACTH 11-24 acetate. Side products may include truncated or misfolded peptides, which are typically removed during purification .

Wissenschaftliche Forschungsanwendungen

ACTH 11-24 acetate has a wide range of applications in scientific research:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in adrenal gland function and cortisol release.

Medicine: Explored for potential therapeutic applications in disorders related to adrenal insufficiency.

Industry: Utilized in the development of diagnostic assays and as a standard in peptide analysis

Wirkmechanismus

ACTH 11-24 acetate exerts its effects by binding to the adrenocorticotropic hormone receptor on adrenal cells. This binding induces a cascade of intracellular events, primarily mediated by cyclic adenosine monophosphate (cAMP) and calcium ions. These signaling pathways lead to the synthesis and release of cortisol from the adrenal cortex .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

ACTH 1-39: Das vollständige adrenocorticotrope Hormon, das ein breiteres Spektrum an biologischen Aktivitäten aufweist.

ACTH 1-10: Ein kürzeres Fragment mit unterschiedlichen biologischen Eigenschaften.

ACTH 4-10: Ein weiteres Fragment mit einzigartigen Wirkungen auf Nebennierenzellen

Einzigartigkeit

ACTH 11-24 Acetat ist einzigartig in seiner Fähigkeit, als kompetitiver Antagonist sowohl von ACTH 1-39 als auch von ACTH 1-10 zu wirken. Diese Eigenschaft macht es wertvoll für die Untersuchung der spezifischen Wechselwirkungen und Funktionen verschiedener Regionen des adrenocorticotropen Hormons .

Eigenschaften

Molekularformel |

C79H138N24O18 |

|---|---|

Molekulargewicht |

1712.1 g/mol |

IUPAC-Name |

acetic acid;(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C77H134N24O16.C2H4O2/c1-44(2)60(97-67(108)56-26-17-39-99(56)72(113)49(82)20-7-11-33-78)69(110)89-43-59(103)90-50(21-8-12-34-79)63(104)91-51(22-9-13-35-80)64(105)92-53(24-15-37-87-76(83)84)65(106)94-54(25-16-38-88-77(85)86)73(114)100-40-18-27-57(100)68(109)98-62(46(5)6)70(111)93-52(23-10-14-36-81)66(107)96-61(45(3)4)71(112)95-55(42-47-29-31-48(102)32-30-47)74(115)101-41-19-28-58(101)75(116)117;1-2(3)4/h29-32,44-46,49-58,60-62,102H,7-28,33-43,78-82H2,1-6H3,(H,89,110)(H,90,103)(H,91,104)(H,92,105)(H,93,111)(H,94,106)(H,95,112)(H,96,107)(H,97,108)(H,98,109)(H,116,117)(H4,83,84,87)(H4,85,86,88);1H3,(H,3,4)/t49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,60-,61-,62-;/m0./s1 |

InChI-Schlüssel |

FCUKBHOCSHSSNE-WKYQKWCMSA-N |

Isomerische SMILES |

CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N3CCC[C@H]3C(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCCN)N.CC(=O)O |

Kanonische SMILES |

CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)O)NC(=O)C4CCCN4C(=O)C(CCCCN)N.CC(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.